

An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetamide

Cat. No.: B186557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-2-phenylacetamide**, commonly known as Mandelamide. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging significance in the fields of chemical synthesis and pharmaceutical development. This document is designed to be a practical resource, blending established scientific principles with actionable protocols and insights.

Core Chemical Identity and CAS Number

2-Hydroxy-2-phenylacetamide, systematically named mandelamide, is a fascinating organic compound characterized by a phenyl group and a hydroxyl group attached to the same carbon atom, which is adjacent to an acetamide functionality. This unique structure bestows upon it specific chemical properties and reactivity that are of interest to synthetic and medicinal chemists.

A critical first step in any scientific endeavor involving a chemical compound is the unambiguous confirmation of its identity. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no confusion regardless of the various synonyms or naming conventions used.

The confirmed CAS number for **2-Hydroxy-2-phenylacetamide** (Mandelamide) is 4410-31-5. [1][2] It is crucial to distinguish this from its isomer, 2-Hydroxy-N-phenylacetamide (CAS No: 4746-61-6), where the phenyl group is attached to the nitrogen atom of the acetamide.[3]

Structural and Molecular Information

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior.

Identifier	Value	Source
IUPAC Name	2-hydroxy-2-phenylacetamide	[2]
Synonyms	Mandelamide, α -Hydroxy- α -phenylacetamide	[2]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[1][2]
InChI	1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H, (H2,9,11)	[2]
InChIKey	MAGPZHKLEZXLNU-UHFFFAOYSA-N	[2]
SMILES	NC(=O)C(O)c1ccccc1	

Synthesis of Mandelamide: Protocols and Mechanistic Insights

The preparation of mandelamide can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials. Here, we will detail a common and reliable method for its synthesis.

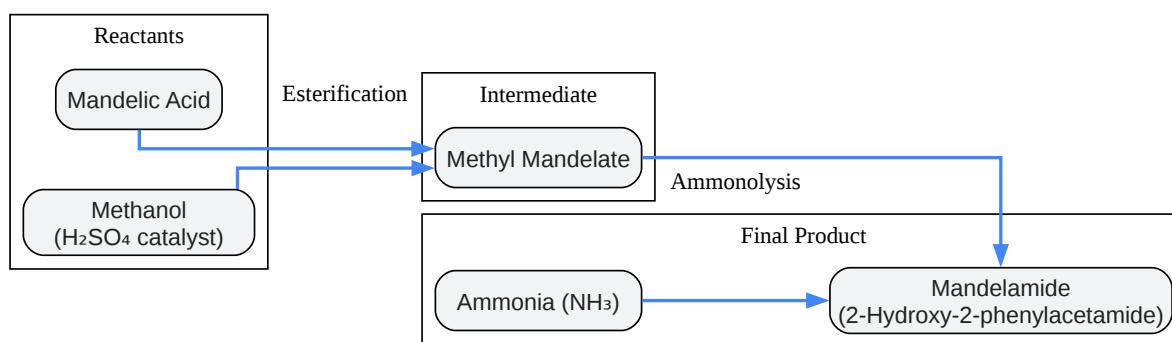
Ammonolysis of Mandelic Acid Esters

A widely employed method for the synthesis of mandelamide involves the ammonolysis of an ester of mandelic acid.^[4] This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Objective: To synthesize **2-Hydroxy-2-phenylacetamide** (Mandelamide) via the ammonolysis of methyl mandelate.

Materials:

- Methyl mandelate
- Concentrated aqueous ammonia (28-30%) or a saturated solution of ammonia in methanol
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Ice bath
- Filtration apparatus


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl mandelate in a minimal amount of a suitable solvent like methanol.
- Ammonolysis: Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol with continuous stirring. The use of a sealed vessel may be necessary to maintain the ammonia concentration, especially if the reaction is to be heated.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar amide product spot.

- Work-up: Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
- Purification: The resulting crude mandelamide can be purified by recrystallization.[4][5][6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Causality Behind Experimental Choices:

- Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the amide product, ensuring a higher yield.
- Cooling: The initial addition of ammonia is performed at a low temperature to control the exothermicity of the reaction.
- Recrystallization: This is a crucial step for obtaining high-purity mandelamide, as it effectively removes unreacted starting materials and by-products.

[Click to download full resolution via product page](#)

Caption: Synthesis of Mandelamide via esterification of mandelic acid followed by ammonolysis.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in various scientific disciplines.

Property	Value	Source
Melting Point	133-134 °C	[1]
Appearance	White crystalline solid	[4]
Solubility	Soluble in hot ethanol.	[4]
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[2]

Applications in Research and Drug Development

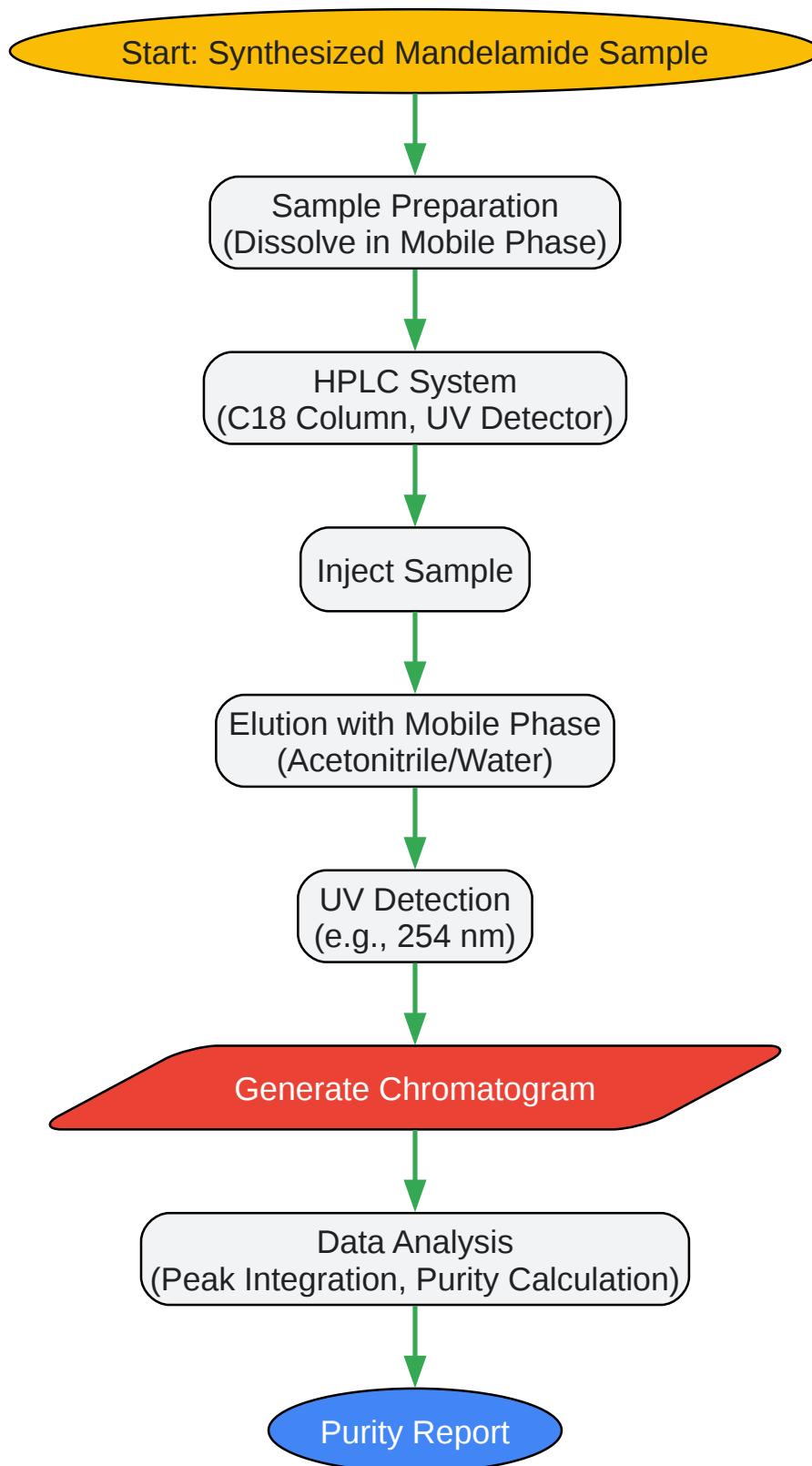
While mandelamide itself is not a widely used therapeutic agent, its structural motif is of significant interest in medicinal chemistry and drug discovery. Phenylacetamide derivatives, in general, have been explored for a range of biological activities.

- **Chiral Ligands:** Chiral derivatives of mandelamide have been investigated as ligands in asymmetric synthesis.
- **Precursor for Drug Candidates:** The mandelamide scaffold can be a starting point for the synthesis of more complex molecules with potential therapeutic applications. Structurally related phenylacetamides have been studied for their potential as antidepressant agents.[\[7\]](#)
- **Chiral Resolution:** Mandelamide and its derivatives are valuable in the study of crystal engineering and chiral resolution through cocrystallization.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Experimental Workflow: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthesized compound is paramount in research and drug development. HPLC is a powerful analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of mandelamide.


Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Mandelamide sample
- Volumetric flasks and pipettes

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized.
- **Standard Solution Preparation:** Accurately weigh a small amount of a high-purity mandelamide standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation:** Accurately weigh the synthesized mandelamide sample and dissolve it in the mobile phase to a known concentration.
- **HPLC Analysis:**
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solutions, followed by the sample solution.
- Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
- Data Analysis:
 - Identify the peak corresponding to mandelamide based on the retention time of the standard.
 - Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, use the calibration curve.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining the purity of Mandelamide using HPLC.

Conclusion

2-Hydroxy-2-phenylacetamide (Mandelamide) is a valuable organic compound with a well-defined chemical identity and established synthesis protocols. Its utility extends from being a fundamental building block in organic synthesis to a scaffold of interest in the development of new therapeutic agents and advanced materials. This guide has provided a comprehensive, yet practical, overview for researchers and professionals, emphasizing the importance of precise identification, reliable synthesis, and rigorous analytical characterization. As research continues, the full potential of mandelamide and its derivatives is yet to be unlocked, promising exciting future applications.

References

- PubChem. 2-Hydroxy-N-phenylacetamide.
- PubChem. N-hydroxy-2-phenylacetamide.
- Organic Syntheses. Mandelamide. [\[Link\]](#)
- ChemSynthesis. **2-hydroxy-2-phenylacetamide**. [\[Link\]](#)
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. *Scientific Reports*, 12(1), 2053. [\[Link\]](#)
- Huang, S., et al. (2024).
- Huang, S., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
- FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [\[Link\]](#)
- Google Patents. CN105777569A - Production method of p-hydroxyphenylacetamide.
- PubChem. Mandelamide.
- Organic Syntheses. Phenylacetamide. [\[Link\]](#)
- Huang, S., et al. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. *Crystal Growth & Design*, 25(1), 1-12. [\[Link\]](#)
- Organic Syntheses. Mandelic acid. [\[Link\]](#)
- PubChem. 2-hydroxy-N-methyl-2-phenylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186557#2-hydroxy-2-phenylacetamide-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

